![molecular formula C22H33ClN2O5 B1666701 Benzquinamide hydrochloride CAS No. 113-69-9](/img/structure/B1666701.png)
Benzquinamide hydrochloride
Overview
Description
Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . It is a monocarboxylic acid amide .
Molecular Structure Analysis
The IUPAC name for Benzquinamide is [3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate . The InChI is InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3 .
Physical And Chemical Properties Analysis
Benzquinamide has a molecular weight of 404.5 g/mol . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Psychopharmacological Research
Benzquinamide hydrochloride has been explored in psychopharmacological research for its potential therapeutic applications in alleviating clinical anxiety without affecting normal functional capability. Studies have shown that benzquinamide demonstrates promising selectivity of action in animal pharmacology and therapeutic usefulness in various clinical anxiety states (Scriabine et al., 1963).
Behavioral Effects in Animal Studies
Research has illustrated benzquinamide's effects on learned avoidance behavior and aggressiveness in animals. It is a potent disruptor of nondiscriminated avoidance behavior in both rats and monkeys, suggesting potential clinical usefulness in mental and emotional disorders (Weissman & Finger, 1962).
Respiratory Stimulation
In the field of anesthesiology, benzquinamide has been identified as a respiratory stimulant. It significantly increases ventilation at controlled alveolar CO2 tension, which has implications for its use in clinical settings (Mull & Smith, 1974).
Antiemetic Efficacy
The drug has been evaluated for its antiemetic effects, particularly in relation to chemotherapy-induced nausea and vomiting. Studies have found that certain dosages of benzquinamide-HCl can effectively prevent vomiting caused by cytotoxic drugs (Nietsch, 1983).
Cardiovascular Effects
Benzquinamide HC1's impact on cardiovascular functions has been studied, revealing its significant effects on intra-arterial pressure and peripheral vascular resistance, which may have implications for its use in cardiovascular therapies (Kingston et al., 1975).
Drug Metabolism and Distribution
The distribution, excretion, and metabolism of benzquinamide in humans and animals have been a subject of interest, particularly focusing on its rapid absorption, distribution throughout tissues, and metabolic pathways (Wiseman, Schreiber, & Pinson, 1964).
Neuropharmacology
Benzquinamide has been studied for its effects on serotonin receptors and its potential as a pharmacological agent in treating conditions influenced by serotonin levels (Scriabine et al., 1966).
Mechanism of Action
Target of Action
Benzquinamide hydrochloride primarily targets muscarinic acetylcholine receptors and histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the nervous system. Benzquinamide also binds to the α2A, α2B, and α2C adrenergic receptors .
Mode of Action
It is presumed that the compound works viaantagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This means that this compound prevents these receptors from being activated, thereby inhibiting the transmission of certain signals in the nervous system.
Pharmacokinetics
The absorption of this compound is incomplete, with a bioavailability of 33–39% via the capsule and suppository routes, relative to the intramuscular route . The drug is absorbed most rapidly from the intramuscular dose and least rapidly from suppositories . The mean apparent elimination half-life is 1.0–1.6 hours for all formulations .
Result of Action
This compound is an antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . It is used to prevent and treat nausea and vomiting associated with anesthesia and surgery . Additionally, Benzquinamide also inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells .
properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920968 | |
Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113-69-9 | |
Record name | Benzquinamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carbamoyl-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,11-dimethoxy-2H-benzo[a]quinolizin-2-yl acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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